![molecular formula C9H10N2O2 B1294189 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1018254-91-5](/img/structure/B1294189.png)
8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-nitrophenol with chloroacetic acid, followed by reduction and cyclization to form the benzoxazine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 8 participates in electrophilic substitution reactions. For example:
- Nitrosation : Reacts with nitrous acid (HNO₂) under acidic conditions to form a diazonium intermediate, which can couple with phenolic compounds to generate azo dyes .
- Halogenation : Direct bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 6-bromo-8-amino-4-methyl derivatives .
Table 1: Substitution Reactions
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt intermediate | 85% | |
Bromination | NBS, DMF, 80°C, 6h | 6-Bromo-8-amino-4-methyl derivative | 72% |
Acylation and Alkylation
The amino group undergoes nucleophilic acylation/alkylation:
- Acetylation : Treatment with acetyl chloride in pyridine produces the N-acetylated derivative .
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated products .
Table 2: Acylation and Alkylation
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Acetylation | AcCl, pyridine, RT, 4h | 8-Acetamido-4-methyl derivative | 90% | |
Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 8-Methylamino-4-methyl derivative | 68% |
Oxidation Reactions
The oxazinone ring is susceptible to oxidation:
- Peracid Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the oxazinone to a quinazoline dione .
- Catalytic Oxidation : Using RuCl₃/NaIO₄ in aqueous acetonitrile introduces hydroxyl groups at position 7 .
Table 3: Oxidation Reactions
Cycloaddition and Ring Expansion
The compound participates in [3+2] cycloadditions with dipolarophiles:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-linked hybrids .
- Smiles Rearrangement : Under basic conditions, the oxazinone ring undergoes rearrangement to form fused quinoline derivatives .
Table 4: Cycloaddition Reactions
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
CuAAC | CuSO₄, sodium ascorbate, RT, 24h | Triazole-linked hybrid | 82% | |
Smiles Rearrangement | KOH, EtOH, reflux, 6h | Quinoline-3-carboxamide derivative | 75% |
Functionalization for Biological Activity
Derivatives of this compound exhibit enhanced bioactivity:
- Anticancer Agents : Introduction of a 3-(fluoromethyl) group via nucleophilic substitution improves cytotoxicity against leukemia cell lines (IC₅₀ = 1.2 μM) .
- Antioxidants : C-3 alkylation with propargyl groups increases radical scavenging activity (FRAP value = 620 μM) .
Key Findings:
Scientific Research Applications
8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: In materials science, benzoxazines are investigated for their use in high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methyl group at the 4-position.
4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the amino group at the 8-position.
2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks both the amino and methyl groups.
Uniqueness
8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity
Biological Activity
8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, also known by its CAS number 1018254-91-5, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities supported by various studies.
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight : 178.19 g/mol
- CAS Number : 1018254-91-5
1. Anticancer Properties
Recent research has identified derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one as potent inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of transcription and is implicated in various cancers. Specifically, compound 32k demonstrated:
- Mechanism of Action : Selective inhibition of CDK9 leading to decreased phosphorylation of RNA polymerase II (p-Ser2-RNAPII), Mcl-1, and c-Myc.
- Effect on Cell Lines : Induced apoptosis in the MV4-11 cell line, a model for acute myeloid leukemia (AML).
- In Vivo Efficacy : Showed significant antitumor effects in xenograft models of hematological malignancies with intermittent dosing schedules .
2. Enzyme Inhibition
The compound exhibits inhibitory activity against several enzymes, including:
- Serine Proteases : Studies have indicated that related compounds can inhibit human leukocyte elastase and intramembrane serine proteases, which are involved in the progression of diseases such as cancer and neurodegenerative disorders .
3. Other Pharmacological Activities
Other studies have highlighted additional biological activities:
- Hypolipidemic Activity : Some benzoxazinones have shown potential in lowering lipid levels in animal models .
- Antimicrobial Effects : Certain derivatives exhibit antimicrobial properties against various pathogens, although specific data on 8-amino derivatives is limited .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
8-amino-4-methyl-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-7-4-2-3-6(10)9(7)13-5-8(11)12/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHFSDSZRQLYEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650108 | |
Record name | 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018254-91-5 | |
Record name | 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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